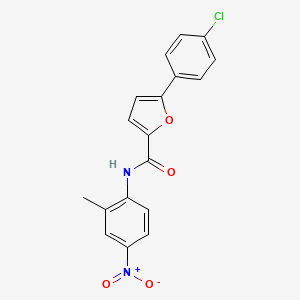![molecular formula C22H28N2O2 B4967050 N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide](/img/structure/B4967050.png)
N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide, also known as NMPB, is a chemical compound that has been extensively studied for its potential use in scientific research. NMPB is a selective antagonist of the nociceptin receptor, which is involved in pain perception and addiction. In
Aplicaciones Científicas De Investigación
N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide has been studied for its potential use in a variety of scientific research applications. One area of focus has been its use in pain research, as N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide has been shown to have analgesic effects in animal models. N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide has also been studied for its potential use in addiction research, as the nociceptin receptor has been implicated in addiction pathways.
Mecanismo De Acción
N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide is a selective antagonist of the nociceptin receptor, which is a G protein-coupled receptor that is involved in pain perception and addiction. By blocking the nociceptin receptor, N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide can reduce pain perception and potentially modulate addiction pathways.
Biochemical and physiological effects:
Studies have shown that N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide can reduce pain perception in animal models, and may have potential as a treatment for chronic pain. N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for addiction. However, more research is needed to fully understand the biochemical and physiological effects of N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide is its selectivity for the nociceptin receptor, which allows for targeted manipulation of pain and addiction pathways. Additionally, N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide has been shown to have low toxicity and few side effects in animal models. However, one limitation of N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide. One area of focus could be on developing more water-soluble formulations of N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide to improve its administration in experimental settings. Another potential direction could be on exploring the potential use of N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide in the treatment of addiction, as it has shown promise in reducing drug-seeking behavior in animal models. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide, and its potential as a treatment for chronic pain and other conditions.
Métodos De Síntesis
The synthesis of N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide involves several steps, including the reaction of 3-(4-morpholinyl)propylamine with 2-phenylethyl bromide to form 3-(2-phenylethyl)-4-morpholinylpropylamine. This compound is then reacted with benzoyl chloride to form N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide. The synthesis of N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide has been optimized to produce high yields and purity.
Propiedades
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c25-22(23-13-6-14-24-15-17-26-18-16-24)21-10-5-4-9-20(21)12-11-19-7-2-1-3-8-19/h1-5,7-10H,6,11-18H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBSLVUWHVYOQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC=CC=C2CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-morpholin-4-ylpropyl)-2-(2-phenylethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B4966967.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2,3-dichlorobenzamide](/img/structure/B4966973.png)
![2-(4-fluorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole](/img/structure/B4966983.png)
![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4966998.png)
![benzyl 2-[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4967006.png)

![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(3-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B4967022.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-2-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4967031.png)
![3-fluoro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4967033.png)
![ethyl 4-{[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinecarboxylate](/img/structure/B4967037.png)

![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4967053.png)
![5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B4967060.png)
![2-[3-(benzyloxy)benzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4967071.png)